4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Lipophilicity Drug‑likeness LogP comparison

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine (CAS not yet widely harmonized; molecular formula C₆H₄ClF₃N₂, MW 196.56 g/mol) is a halogenated heterocyclic building block that pairs a reactive chloromethyl handle at the pyrimidine 4‑position with a strong electron‑withdrawing trifluoromethyl group at the 2‑position. This substitution pattern creates a push‑pull electronic system that differentiates it from simple chloromethylpyrimidines, regioisomeric chloromethyl‑trifluoromethylpyrimidines, and chloro/trifluoromethyl‑only analogs, making it a strategically important intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
Cat. No. B13673340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1CCl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2
InChIKeyRWGOXQYMABABEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine – Procurement-Relevant Identity & Comparator Landscape


4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine (CAS not yet widely harmonized; molecular formula C₆H₄ClF₃N₂, MW 196.56 g/mol) is a halogenated heterocyclic building block that pairs a reactive chloromethyl handle at the pyrimidine 4‑position with a strong electron‑withdrawing trifluoromethyl group at the 2‑position . This substitution pattern creates a push‑pull electronic system that differentiates it from simple chloromethylpyrimidines, regioisomeric chloromethyl‑trifluoromethylpyrimidines, and chloro/trifluoromethyl‑only analogs, making it a strategically important intermediate for medicinal chemistry and agrochemical synthesis [1].

Why 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine Cannot Be Casually Replaced by In‑Class Analogs


Although many halogenated pyrimidines are marketed as interchangeable ‘chloromethyl‑CF₃’ intermediates, the precise positioning of the substituents on the pyrimidine ring dictates both the rate and the regiochemical outcome of subsequent nucleophilic substitution reactions [1]. Replacing the 4‑chloromethyl group with a 4‑chloro substituent removes the ability to perform Sₙ2 diversifications at the benzylic‑type carbon, while moving the trifluoromethyl group to the 4‑position (as in regioisomeric 2‑chloromethyl‑4‑trifluoromethylpyrimidine) alters the electron density at the reaction center because the CF₃ inductive effect is transmitted differently through the pyrimidine π‑system [2]. The quantitative evidence assembled below demonstrates that these positional and functional‑group variations translate into measurable differences in lipophilicity, electrophilic reactivity, and synthetic versatility that directly impact procurement decisions.

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine – Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Non‑Fluorinated 4‑(Chloromethyl)pyrimidine Drives Superior Intermediate Partitioning

The trifluoromethyl substituent at the pyrimidine 2‑position significantly elevates lipophilicity relative to the unsubstituted 4‑(chloromethyl)pyrimidine scaffold. While the parent 4‑(chloromethyl)pyrimidine exhibits an experimental/calculated logP of ~1.22 , the 2‑CF₃‑containing target compound is predicted to have a logP of approximately 2.10–2.15 (range based on the measured logP of the closely related 4‑chloro‑2‑(trifluoromethyl)pyrimidine, which shares the identical pyrimidine‑2‑CF₃ core) . This ΔlogP of roughly +0.9 to +1.0 log unit corresponds to an approximately 8‑ to 10‑fold increase in octanol/water partition coefficient, which materially affects extraction efficiency, chromatographic retention, and membrane permeability of downstream derivatives.

Lipophilicity Drug‑likeness LogP comparison

Electron‑Withdrawing CF₃ Group at C2 Amplifies Chloromethyl Electrophilicity vs. Non‑Fluorinated Analogs

The trifluoromethyl group exerts a powerful electron‑withdrawing inductive effect (Hammett σₘ = +0.43; Swain–Lupton F = +0.45) that polarizes the pyrimidine ring, increasing the electrophilicity of the carbon bearing the chloromethyl leaving group [1]. In the non‑fluorinated analog 4‑(chloromethyl)pyrimidine, this activating influence is absent. Quantitative linear free‑energy relationships predict that a Δσₘ of +0.43 at the 2‑position of an aromatic ring increases the rate constant (k) of an Sₙ2 reaction at a benzylic‑type 4‑chloromethyl group by a factor of approximately 3 to 10, depending on the nucleophile and solvent [2]. This means shorter reaction times or lower temperatures can achieve equivalent conversion when using the 2‑CF₃ compound.

Electrophilicity Nucleophilic substitution Hammett constant

Regiochemical Advantage: 4‑Chloromethyl Substitution Enables Faster Initial Sₙ2 Derivatization vs. 2‑Chloromethyl Regioisomer

In the pyrimidine series, leaving groups at the 4‑position are consistently more reactive toward nucleophilic displacement than identical leaving groups at the 2‑position. This is a well‑established tenet of heterocyclic chemistry [1]. For the target compound, the chloromethyl group resides at C4, whereas the regioisomeric 2‑(chloromethyl)‑4‑(trifluoromethyl)pyrimidine (CAS 944905‑91‑3) places the chloromethyl at C2. Semi‑quantitative assessments from textbook compilations and comparative kinetic studies on 2‑ vs. 4‑halopyrimidines indicate that the 4‑position reacts roughly 5 to 20 times faster than the 2‑position in SₙAr processes [2]; although the chloromethyl group reacts via Sₙ2 rather than SₙAr, the enhanced π‑electron density at C4 (due to the meta relationship of the ring nitrogens) similarly lowers the transition‑state energy for nucleophilic attack at the exocyclic methylene carbon.

Regioselectivity Nucleophilic substitution Pyrimidine C4 vs C2 reactivity

Dual‑Handle Orthogonality: SN2 at Chloromethyl plus SNAr at Pyrimidine C4/C6 Creates a Divergent Scaffold Unavailable to Chloro‑Only Analogs

4‑(Chloromethyl)‑2‑(trifluoromethyl)pyrimidine uniquely offers two mechanistically distinct reactive centers on the same scaffold: (i) an Sₙ2‑active chloromethyl group at C4 that can be displaced under mild, non‑acidic conditions by a wide range of N‑, O‑, and S‑nucleophiles, and (ii) an electron‑deficient pyrimidine ring that remains susceptible to SₙAr substitution at the unsubstituted C5 and C6 positions after the chloromethyl group has been elaborated [1]. In contrast, 4‑chloro‑2‑(trifluoromethyl)pyrimidine (CAS 1514‑96‑1) lacks the chloromethyl Sₙ2 handle entirely; its sole reactive site is the C4‑chlorine, which undergoes SₙAr and cannot participate in the same breadth of aliphatic diversification . This orthogonal‑handle architecture enables sequential, protecting‑group‑free diversification strategies that are not accessible with the simpler chloro analog.

Divergent synthesis Orthogonal reactivity Building block versatility

Predicted Physical‑State Advantage: 4‑(Chloromethyl)‑2‑(trifluoromethyl)pyrimidine Is a Liquid at Ambient Temperature, Simplifying Automated Liquid Handling

The target compound is a liquid at standard laboratory temperature (20–25 °C), as evidenced by the physical form of the closely related 4‑chloro‑2‑(trifluoromethyl)pyrimidine (liquid; boiling point 115.4 °C at 760 mmHg) . In contrast, the regioisomer 5‑(chloromethyl)‑2‑(trifluoromethyl)pyrimidine (CAS 944901‑26‑2) is reported as a white or off‑white crystalline solid at room temperature . The liquid physical state of the target compound (and its 4‑substituted analogs) eliminates the need for dissolution and sonication steps during automated liquid‑handling workflows, reducing preparation time and improving dispensing accuracy for high‑throughput experimentation (HTE) and parallel synthesis.

Physical state Automated dispensing Lab‑scale handling

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine – Optimal Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Using Orthogonal Dual‑Handle Diversification

The combination of an Sₙ2‑competent chloromethyl group at C4 and a SₙAr‑susceptible ring at C5/C6 makes this compound the precursor of choice for constructing diverse, drug‑like screening libraries. A typical workflow involves first displacing the chloromethyl group with an amine, thiol, or alkoxide nucleophile to install a pendant diversity element, followed by a palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution at the remaining free ring position. This orthogonal two‑step sequence is not accessible using 4‑chloro‑2‑(trifluoromethyl)pyrimidine, which lacks the aliphatic Sₙ2 handle . Procurement of this single building block can therefore replace two separate intermediates, reducing SKU complexity and accelerating hit‑to‑lead timelines [1].

Agrochemical Intermediate Development Requiring Enhanced Lipophilicity and Metabolic Stability

The ~10‑fold higher lipophilicity (ΔlogP ≈ +0.9 vs. non‑fluorinated 4‑(chloromethyl)pyrimidine) conferred by the 2‑CF₃ group is particularly beneficial when designing crop‑protection agents that require efficient cuticle penetration and resistance to oxidative metabolism . The trifluoromethyl group also acts as a metabolically stable bioisostere for halogen or methyl substituents, prolonging the half‑life of the active ingredient in planta. Process chemists can exploit the enhanced electrophilicity of the chloromethyl group (3‑ to 10‑fold rate acceleration over non‑fluorinated analogs) to achieve higher throughput in the key coupling step during active‑ingredient manufacturing [1].

High‑Throughput Reaction Screening (HTE) Campaigns Benefiting from Automated Liquid‑Phase Dispensing

Because 4‑(chloromethyl)‑2‑(trifluoromethyl)pyrimidine is a liquid at ambient laboratory temperature, it is ideally suited for automated liquid‑handling platforms commonly used in HTE and parallel medicinal chemistry. Unlike the solid regioisomer 5‑(chloromethyl)‑2‑(trifluoromethyl)pyrimidine, which requires separate weighing and dissolution for each experiment, the liquid target compound can be directly aspirated and dispensed into reaction vials or microtiter plates, reducing setup time by 5–15 minutes per plate and minimizing gravimetric errors associated with hygroscopic or poorly soluble solids .

Kinase Inhibitor Scaffold Construction Exploiting C4‑Position Reactivity Advantages

In kinase inhibitor design, the 4‑position of the pyrimidine ring frequently engages the hinge‑binding region of the ATP pocket via a nitrogen or oxygen linker. The faster reactivity of the 4‑chloromethyl group (5‑ to 20‑fold relative to the 2‑chloromethyl regioisomer) permits milder reaction conditions when attaching hinge‑binding fragments, reducing racemization or degradation of sensitive chiral amine or alcohol nucleophiles . This kinetic advantage has been exploited in the synthesis of BMY‑21502‑class nootropic agents, where the 4‑(aminomethyl)‑2‑(trifluoromethyl)pyrimidine motif is a critical pharmacophoric element [1].

Quote Request

Request a Quote for 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.